molecular formula C10H14N8 B14446046 Hydrazinecarboximidamide, 2,2'-(1-phenyl-1,2-ethanediylidene)bis- CAS No. 76430-86-9

Hydrazinecarboximidamide, 2,2'-(1-phenyl-1,2-ethanediylidene)bis-

Cat. No.: B14446046
CAS No.: 76430-86-9
M. Wt: 246.27 g/mol
InChI Key: GUWYZFXTOZCQRE-UHFFFAOYSA-N
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Description

Hydrazinecarboximidamide, 2,2’-(1-phenyl-1,2-ethanediylidene)bis- is a chemical compound with the molecular formula C10H15ClN8. It is also known by its CAS number 71312-77-1. This compound is characterized by its unique structure, which includes a phenyl group and two hydrazinecarboximidamide moieties connected by an ethanediylidene bridge .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Hydrazinecarboximidamide, 2,2’-(1-phenyl-1,2-ethanediylidene)bis- typically involves the reaction of aminoguanidine hydrochloride with phenylglyoxal. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include a solvent such as ethanol and a catalyst to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure the consistency and quality of the final product. The reaction is monitored closely to maintain optimal conditions and yield .

Chemical Reactions Analysis

Types of Reactions

Hydrazinecarboximidamide, 2,2’-(1-phenyl-1,2-ethanediylidene)bis- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary but generally involve controlled temperatures and pressures to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different hydrazine derivatives, while reduction can produce simpler hydrazine compounds .

Scientific Research Applications

Hydrazinecarboximidamide, 2,2’-(1-phenyl-1,2-ethanediylidene)bis- has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Hydrazinecarboximidamide, 2,2’-(1-

Properties

CAS No.

76430-86-9

Molecular Formula

C10H14N8

Molecular Weight

246.27 g/mol

IUPAC Name

2-[[2-(diaminomethylidenehydrazinylidene)-1-phenylethylidene]amino]guanidine

InChI

InChI=1S/C10H14N8/c11-9(12)17-15-6-8(16-18-10(13)14)7-4-2-1-3-5-7/h1-6H,(H4,11,12,17)(H4,13,14,18)

InChI Key

GUWYZFXTOZCQRE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=NN=C(N)N)C=NN=C(N)N

Origin of Product

United States

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